Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate
Description
Properties
Molecular Formula |
C13H10O6 |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl 4-oxochromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H10O6/c1-17-12(15)7-3-4-10-8(5-7)9(14)6-11(19-10)13(16)18-2/h3-6H,1-2H3 |
InChI Key |
MVRMAFUNMGCUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with dimethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate exhibit significant anticancer properties. For instance, a study synthesized a series of chromene derivatives and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The results showed that certain derivatives had IC50 values below 1 μM, indicating potent anticancer activity .
Table 1: Cytotoxicity of Chromene Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | < 1 |
| Compound 2 | HL-60 | 24.4 |
| Compound 3 | MOLT-4 | 42.0 |
Antimicrobial Properties
Dimethyl 4-oxo-4H-chromene derivatives have also shown antimicrobial activity. A study reported that these compounds were effective against various bacterial strains, demonstrating the potential for developing new antimicrobial agents from this scaffold .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Knoevenagel Condensation : Used to synthesize more complex chromene derivatives.
- Michael Addition : Facilitates the formation of new carbon-carbon bonds.
These reactions are often catalyzed by environmentally friendly methods, enhancing the sustainability of chemical processes .
Table 2: Synthetic Methods Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Room temperature, ethanol | 85 |
| Michael Addition | Reflux with catalyst | 90 |
Biological Activities
Beyond anticancer and antimicrobial effects, dimethyl 4-oxo-4H-chromene derivatives have been investigated for other biological activities:
Antioxidant Activity
Some studies suggest that these compounds exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
Research has demonstrated that chromene derivatives can inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .
Case Study 1: Anticancer Activity Evaluation
In a study published in Pharmaceutical Biology, researchers synthesized several dimethyl chromene derivatives and tested them against different cancer cell lines using the MTT assay. The most promising compound demonstrated an IC50 value of less than 1 μM against A549 lung cancer cells, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A research paper highlighted the synthesis of dimethyl chromene derivatives that were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:
Key Observations :
Stability and Catalytic Recycling
Biological Activity
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate is a derivative of the chromene class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Chromene Compounds
Chromenes are a class of heterocyclic compounds characterized by a fused benzene and pyran ring. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural diversity within the chromene family allows for extensive modification, which can enhance their pharmacological profiles.
Biological Activities
1. Anticancer Activity
this compound has been studied for its potential anticancer properties. Research indicates that chromene derivatives can induce apoptosis in various cancer cell lines. For instance, compounds containing the chromene scaffold have been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Chromene derivatives have been reported to exhibit bactericidal effects against gram-positive bacteria and antifungal activity. A study highlighted that certain chromenes could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections .
3. Antioxidant Activity
this compound also possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications at different positions on the chromene ring can significantly alter its potency and selectivity against various biological targets. For example:
| Modification | Biological Activity |
|---|---|
| Substitution at C3 | Enhanced anticancer activity against MCF-7 cells |
| Electron-withdrawing groups | Increased antimicrobial efficacy |
| Hydroxyl group at C5 | Improved antioxidant capacity |
These modifications highlight the importance of SAR studies in optimizing the biological profiles of chromene derivatives.
Case Studies
-
Anticancer Efficacy
A study evaluated several chromene derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that compounds with a dimethyl substitution pattern exhibited significant cytotoxicity compared to unsubstituted analogs, emphasizing the role of structural modifications in enhancing anticancer activity . -
Antimicrobial Screening
In another investigation, this compound was tested against various bacterial strains. The compound demonstrated notable inhibition zones against gram-positive bacteria, suggesting its potential use as an antibacterial agent in clinical settings . -
Antioxidant Assessment
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed that this compound effectively reduced DPPH radicals, indicating strong antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Strict inert atmosphere protocols (argon/nitrogen) prevent oxidation of sensitive intermediates. For esterification steps, anhydrous magnesium sulfate ensures solvent dryness, while Schlenk techniques isolate air-sensitive hydrazides. Detailed reaction monitoring via thin-layer chromatography (TLC) at each step minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
